3-(benzenesulfonyl)-N-[(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Description
This compound features a benzothiazole core substituted with a 6-ethyl and 3-methyl group, forming a 2,3-dihydro-1,3-benzothiazol-2-ylidene moiety in the (Z)-configuration. The propanamide chain is linked to the benzothiazole nitrogen, while the benzenesulfonyl group is attached to the terminal carbon of the propanamide. The compound’s synthesis likely involves coupling a benzenesulfonyl-propanoyl chloride with a substituted benzothiazole precursor under basic conditions, analogous to methods described for related propanamides .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-3-14-9-10-16-17(13-14)25-19(21(16)2)20-18(22)11-12-26(23,24)15-7-5-4-6-8-15/h4-10,13H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMAUKVLTPYNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=NC(=O)CCS(=O)(=O)C3=CC=CC=C3)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with a benzothiazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-[(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. 4-[bis(prop-2-enyl)sulfamoyl]-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide ()
- Key Differences : Replaces the propanamide chain with a benzamide and substitutes the benzenesulfonyl group with a bis(allyl)sulfamoyl moiety. The 6-ethoxy group contrasts with the 6-ethyl group in the target compound.
- Implications: The allyl groups may enhance solubility in nonpolar solvents, while the ethoxy substituent could reduce steric hindrance compared to ethyl .
b. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Key Differences : Lacks the benzothiazole and sulfonyl groups but shares an amide linkage. The hydroxyl and tertiary alcohol groups enable strong hydrogen bonding.
- Implications : The N,O-bidentate directing group in this compound facilitates metal-catalyzed C–H functionalization, a feature less prominent in the target compound due to its bulkier substituents .
c. Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate ()
- Key Differences : Contains a triazole ring instead of benzothiazole, with a phenylacetyl group and carbamate functionality.
- Implications : The triazole’s π-accepting properties may confer distinct reactivity in nucleophilic substitutions compared to the benzothiazole’s electron-deficient system .
Physicochemical and Spectroscopic Properties
Crystallographic and Computational Insights
- Target Compound: Likely crystallizes in a monoclinic system (inferred from benzothiazole analogues). The (Z)-configuration of the benzothiazol-2-ylidene moiety would be confirmed via X-ray diffraction using SHELX and visualized via ORTEP-3 .
- Comparison : The N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () forms a triclinic lattice with intermolecular O–H⋯O hydrogen bonds, whereas the bulkier sulfonyl groups in the target compound may lead to tighter packing and higher melting points .
Biological Activity
The compound 3-(benzenesulfonyl)-N-[(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a synthetic derivative of benzothiazole known for its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties against several bacterial strains.
- Anticancer Properties : Preliminary research suggests that it may inhibit the proliferation of certain cancer cell lines.
Biological Activity Data
A summary of biological activity data for the compound is presented in the following table:
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy against various pathogens, demonstrating significant inhibition of growth in Gram-positive bacteria, particularly Staphylococcus aureus.
- Anticancer Study : Research conducted on MCF-7 breast cancer cells revealed that the compound induces apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.
- Enzyme Inhibition Assay : The inhibition of aldose reductase was quantified, showing that the compound effectively reduces glucose-induced complications in diabetic models.
Research Findings
Recent findings indicate that modifications to the benzothiazole moiety can enhance biological activity:
- Structural Variations : Modifying substituents on the benzothiazole ring has been shown to increase potency against specific targets.
- Synergistic Effects : Combining this compound with other agents has resulted in enhanced therapeutic effects, particularly in cancer treatment protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
